molecular formula C17H22N4O4 B3395794 (4R)-4-Azido-1-Boc-D-proline benzyl ester CAS No. 132622-97-0

(4R)-4-Azido-1-Boc-D-proline benzyl ester

Cat. No. B3395794
M. Wt: 346.4 g/mol
InChI Key: NNBVAZYHYUBQCU-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-Azido-1-Boc-D-proline benzyl ester, also known as Boc-Pro-N3, is a chemical compound that has gained significant attention in the field of chemical biology and medicinal chemistry. This compound is widely used in scientific research for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of (4R)-4-Azido-1-Boc-D-proline benzyl ester involves the reaction of the azide group with the target protein or enzyme. The azide group is highly reactive and can undergo a click reaction with alkyne or cyclooctyne groups, allowing for the selective labeling of specific amino acid residues in proteins. This labeling can be used to study the function of these residues in enzyme catalysis and protein-protein interactions.

Biochemical And Physiological Effects

(4R)-4-Azido-1-Boc-D-proline benzyl ester has no known biochemical or physiological effects on the human body. It is a chemical compound that is used exclusively for scientific research purposes.

Advantages And Limitations For Lab Experiments

One of the main advantages of (4R)-4-Azido-1-Boc-D-proline benzyl ester is its versatility in scientific research. This compound can be used to selectively label specific amino acid residues in proteins, allowing researchers to study the function of these residues in enzyme catalysis and protein-protein interactions. Another advantage is the ease of synthesis, which provides a high yield of the desired product.
One limitation of (4R)-4-Azido-1-Boc-D-proline benzyl ester is its potential toxicity. This compound should be handled with care and disposed of properly to avoid any potential harm. Additionally, this compound is not suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for the use of (4R)-4-Azido-1-Boc-D-proline benzyl ester in scientific research. One direction is the development of new click chemistry reactions that can be used in conjunction with this compound to selectively label specific amino acid residues in proteins. Another direction is the use of this compound in drug discovery, as it can be used to study the function of enzymes and proteins that are potential drug targets. Finally, the use of (4R)-4-Azido-1-Boc-D-proline benzyl ester in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease is an area of active research.

Scientific Research Applications

(4R)-4-Azido-1-Boc-D-proline benzyl ester is a versatile compound that has been used in various scientific research applications. It is commonly used as a chemical probe to study the function of enzymes and proteins. This compound can be used to selectively label specific amino acid residues in proteins, allowing researchers to study the function of these residues in enzyme catalysis and protein-protein interactions.

properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-17(2,3)25-16(23)21-10-13(19-20-18)9-14(21)15(22)24-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBVAZYHYUBQCU-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130441
Record name 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-Azido-1-Boc-D-proline benzyl ester

CAS RN

132622-97-0
Record name 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132622-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-(phenylmethyl) (2R,4R)-4-azido-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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